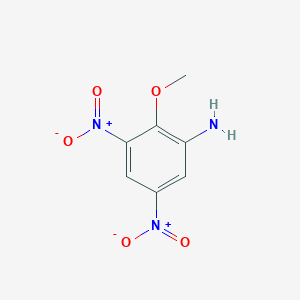![molecular formula C26H28N2O6S B14301380 3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one] CAS No. 116450-34-1](/img/structure/B14301380.png)
3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one] is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of coumarin derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one] typically involves the reaction of 7-(diethylamino)-2H-1-benzopyran-2-one with a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfonyl chlorides and bases such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one] is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted coumarin derivatives.
Applications De Recherche Scientifique
3,3’-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one] has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 3,3’-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. In biological systems, it can modulate cellular processes by affecting signal transduction pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Acetyl-7-diethylaminocoumarin
- 3,3’-Carbonylbis(7-diethylaminocoumarin)
Uniqueness
3,3’-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one] stands out due to its unique sulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
116450-34-1 |
|---|---|
Formule moléculaire |
C26H28N2O6S |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
7-(diethylamino)-3-[7-(diethylamino)-2-oxochromen-3-yl]sulfonylchromen-2-one |
InChI |
InChI=1S/C26H28N2O6S/c1-5-27(6-2)19-11-9-17-13-23(25(29)33-21(17)15-19)35(31,32)24-14-18-10-12-20(28(7-3)8-4)16-22(18)34-26(24)30/h9-16H,5-8H2,1-4H3 |
Clé InChI |
UMZNCSLIUUEYLW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC4=C(C=C(C=C4)N(CC)CC)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
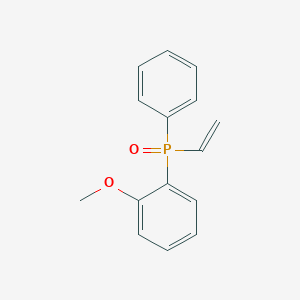
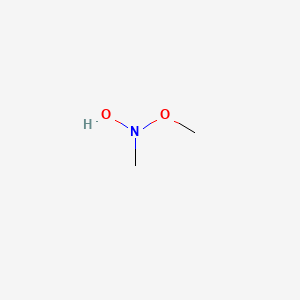

![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
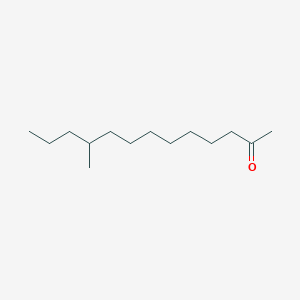
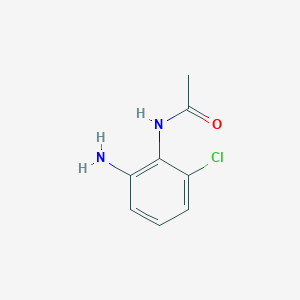
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
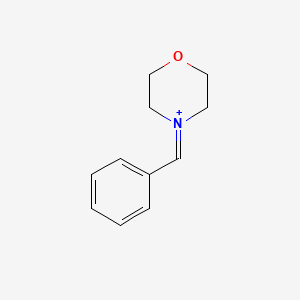
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
